REACTION_CXSMILES
|
C[O-].[Na+].[CH2:4]=[C:5]1[CH:11]2[CH2:12][CH:8]([CH2:9][CH2:10]2)[C:7](=[O:13])[O:6]1>CS(C)=O.O>[CH:11]12[CH2:12][CH:8]([CH2:9][CH2:10]1)[C:7](=[O:13])[CH2:4][C:5]2=[O:6] |f:0.1|
|
Name
|
sodium methanolate
|
Quantity
|
4.27 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
4-methylene-3-oxa-bicyclo(3.2.1]octan-2-one
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
C=C1OC(C2CCC1C2)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
as initial charge in a reaction vessel
|
Type
|
CUSTOM
|
Details
|
is fed into that solution in the course of 2.5 hours at a temperature of from 25 to 35° C.
|
Duration
|
2.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 100 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with 100 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted four times
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
FILTRATION
|
Details
|
The brown solid remaining is filtered over silica gel
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C(CC(C(CC1)C2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 46 mmol | |
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 81.4% | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |